molecular formula C22H15NO6 B5178080 (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one

Cat. No.: B5178080
M. Wt: 389.4 g/mol
InChI Key: VMKQLZUQVMYYDU-VBKFSLOCSA-N
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Description

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and nitrophenyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can enhance the production process. Parameters such as reaction temperature, oxygen flow rate, and catalyst loading are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, affecting bacterial transcription and replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and nitrophenyl-containing molecules. Examples are:

Uniqueness

What sets (3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6/c1-27-18-7-5-14(6-8-18)21-13-16(22(24)29-21)12-19-9-10-20(28-19)15-3-2-4-17(11-15)23(25)26/h2-13H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKQLZUQVMYYDU-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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